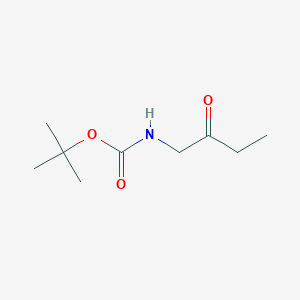

Tert-butyl (2-oxobutyl)carbamate

Description

BenchChem offers high-quality Tert-butyl (2-oxobutyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (2-oxobutyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-oxobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEPSVDICKINTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614424 | |

| Record name | tert-Butyl (2-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400045-86-5 | |

| Record name | tert-Butyl (2-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl (2-oxobutyl)carbamate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Tert-butyl (2-oxobutyl)carbamate

Abstract

Tert-butyl (2-oxobutyl)carbamate, an N-Boc protected α-amino ketone, is a valuable chiral building block in modern organic synthesis, particularly for the development of novel pharmaceutical agents. Its structure incorporates a ketone functionality susceptible to nucleophilic attack and a protected amine, making it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic pathway to tert-butyl (2-oxobutyl)carbamate, focusing on the oxidation of its corresponding N-protected amino alcohol precursor. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the underlying reaction mechanisms to ensure a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of α-Amino Ketones

α-Amino ketones are a privileged structural motif found in numerous biologically active natural products and pharmaceutical drugs, including the antidepressant bupropion and the appetite suppressant amfepramone.[1] The strategic placement of a carbonyl group adjacent to a nitrogen atom provides a rich platform for synthetic diversification. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions.[2]

The synthesis of enantiomerically pure α-amino ketones like tert-butyl (2-oxobutyl)carbamate, however, presents challenges, primarily the prevention of racemization at the α-carbon, which is activated by the adjacent carbonyl group. Therefore, synthetic strategies must be carefully selected to preserve stereochemical integrity. Classical methods often relied on the nucleophilic substitution of α-haloketones, but these routes involve the handling of toxic reagents and can be synthetically inefficient.[1] Modern approaches favor the direct transformation of more readily available and stable precursors, such as N-protected amino acids.

Principal Synthetic Strategy: Oxidation of an N-Boc-Amino Alcohol

The most reliable and widely adopted strategy for synthesizing tert-butyl (2-oxobutyl)carbamate involves a two-step sequence starting from a readily available N-protected α-amino acid. This pathway is favored for its high efficiency, operational simplicity, and, most critically, its ability to maintain the stereochemical integrity of the starting material.

The overall workflow is summarized below:

Caption: General two-step synthesis pathway.

Step 1: Synthesis of the Precursor, tert-Butyl (2-hydroxybutyl)carbamate

The critical precursor for the target ketone is the corresponding secondary alcohol, tert-butyl (2-hydroxybutyl)carbamate. This intermediate is most effectively prepared by the reduction of an activated form of N-Boc-α-aminobutyric acid.

Causality of Experimental Choice: Direct reduction of a carboxylic acid with reagents like sodium borohydride (NaBH₄) is generally ineffective. Therefore, the carboxylic acid must first be "activated" to a more reactive species. A common and highly effective method is the formation of a mixed anhydride using ethyl or isobutyl chloroformate. This reactive intermediate is then readily reduced by NaBH₄ in a one-pot procedure. This method is preferred over using stronger reducing agents like lithium aluminum hydride (LiAlH₄) because NaBH₄ is safer to handle, and the reaction conditions are milder, minimizing side reactions and racemization.[3]

A typical procedure involves reacting the N-protected amino acid with ethyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. This is followed by the addition of an aqueous solution of NaBH₄ to effect the reduction.[3]

Step 2: The Critical Oxidation of the Amino Alcohol

The conversion of the secondary alcohol to the ketone is the cornerstone of this synthesis. The choice of oxidant is paramount to success. The reagent must be mild enough to prevent over-oxidation to a carboxylic acid and to avoid cleaving the acid-labile Boc protecting group. Furthermore, the reaction conditions should be non-basic to prevent epimerization of the resulting α-amino ketone.[4]

Several modern oxidation protocols meet these criteria. The selection often depends on factors like substrate scope, reagent availability, cost, and ease of product purification.

| Oxidation Method | Key Reagents | Typical Solvent | Advantages | Disadvantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂ (DCM) | Very mild, neutral pH, high yields, fast reaction times, simple workup. | DMP is shock-sensitive and relatively expensive. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (Et₃N) | CH₂Cl₂ (DCM) | High yields, broad applicability, avoids heavy metals. | Requires cryogenic temperatures (-78 °C), unpleasant odor of dimethyl sulfide byproduct. |

| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl (Bleach) or other co-oxidants | CH₂Cl₂ / H₂O (biphasic) | Catalytic use of TEMPO, uses inexpensive bleach as the terminal oxidant. | Can be sensitive to substrate, potential for side reactions if not controlled. |

| Manganese Dioxide | Activated MnO₂ | CH₂Cl₂ (DCM) | Mild, useful for allylic/benzylic alcohols, simple filtration workup. | Often requires a large excess of reagent, reactivity can vary with the source of MnO₂.[5] |

For the synthesis of tert-butyl (2-oxobutyl)carbamate, the Dess-Martin Periodinane (DMP) oxidation is an excellent choice due to its exceptionally mild and neutral reaction conditions, which are ideal for preserving both the Boc group and the stereocenter's integrity.

Detailed Experimental Protocols

The following protocols are presented as a validated, step-by-step guide for a laboratory-scale synthesis.

Protocol 1: Synthesis of tert-Butyl ((2S)-1-hydroxybutan-2-yl)carbamate

This procedure is adapted from established methods for the reduction of N-protected amino acids.[3]

-

Reaction Setup: To a dry 250 mL round-bottom flask under an argon atmosphere, add N-Boc-L-α-aminobutyric acid (10.16 g, 50 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

-

Cooling: Cool the resulting solution to -15 °C using an ice-salt bath.

-

Activation: Add N-methylmorpholine (NMM) (5.5 mL, 50 mmol) dropwise, followed by the slow, dropwise addition of ethyl chloroformate (4.8 mL, 50 mmol), ensuring the internal temperature remains below -10 °C. Stir the resulting white slurry for 30 minutes at -15 °C.

-

Reduction: In a separate beaker, dissolve sodium borohydride (3.78 g, 100 mmol) in water (25 mL). Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 0 °C.

-

Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2 hours.

-

Work-up: Quench the reaction by the slow addition of 1 M HCl until the pH is ~7. Remove the THF under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl ((2S)-1-hydroxybutan-2-yl)carbamate as a white solid or colorless oil.

Protocol 2: Oxidation to tert-Butyl ((2S)-2-oxobutyl)carbamate via DMP

-

Reaction Setup: Dissolve tert-butyl ((2S)-1-hydroxybutan-2-yl)carbamate (7.57 g, 40 mmol) in anhydrous dichloromethane (DCM, 150 mL) in a 500 mL round-bottom flask under an argon atmosphere.

-

Reagent Addition: Add solid Dess-Martin Periodinane (18.65 g, 44 mmol, 1.1 equivalents) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, dilute the reaction mixture with diethyl ether (150 mL) and pour it into a vigorously stirred saturated aqueous solution of sodium bicarbonate (150 mL) containing sodium thiosulfate (25 g). Stir for 15-20 minutes until the layers are clear.

-

Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).

-

Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final product, tert-butyl (2-oxobutyl)carbamate.

Mechanistic Insights: The Dess-Martin Oxidation

Understanding the reaction mechanism provides insight into why this method is so effective and mild. The oxidation proceeds through a hypervalent iodine intermediate.

Caption: Simplified mechanism of DMP oxidation.

-

Ligand Exchange: The alcohol substrate displaces one of the acetate ligands on the hypervalent iodine(V) center of the DMP reagent.

-

Intermediate Formation: This forms an acetoxyperiodinane intermediate.

-

Elimination: An acetate ion, acting as a base, abstracts the proton from the carbon bearing the oxygen. This initiates a concerted elimination reaction where the C-H bond breaks, a C=O double bond forms, and the I-O bond is cleaved, reducing the iodine from I(V) to I(III).

This mechanism operates under neutral conditions and does not require strong acids or bases, thereby preserving the integrity of sensitive functional groups like the Boc-carbamate and preventing racemization of the newly formed ketone.

Conclusion

The synthesis of tert-butyl (2-oxobutyl)carbamate is most effectively and reliably achieved through a two-step process involving the reduction of N-Boc-α-aminobutyric acid to its corresponding amino alcohol, followed by a mild oxidation. The Dess-Martin Periodinane oxidation stands out as a superior method for the critical oxidation step, offering high yields under neutral conditions that are compatible with the sensitive nature of the substrate. This strategic pathway provides robust access to a valuable chiral building block, empowering further research and development in medicinal chemistry and organic synthesis.

References

-

Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, The Royal Society of Chemistry. ([Link]1]

-

Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate. ([Link])

-

Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU. ([Link]3]

-

Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. National Institutes of Health (PMC). ([Link]4]

-

Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate. ([Link]5]

-

A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols. ResearchGate. ([Link]2]

Sources

- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 4. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to tert-Butyl N-(2-oxobutyl)carbamate: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of tert-butyl N-(2-oxobutyl)carbamate, a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. We will elucidate its formal nomenclature and structure, detail its physicochemical properties, and present a robust, field-proven protocol for its synthesis, complete with mechanistic insights. The guide further explores the compound's applications as a versatile intermediate, methods for its analytical characterization, and essential safety considerations. This document is intended to serve as an authoritative resource for scientists leveraging this valuable compound in their synthetic workflows.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is foundational to scientific rigor. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

-

IUPAC Name: tert-butyl N-(2-oxobutyl)carbamate[1]

-

Molecular Formula: C₉H₁₇NO₃[1]

-

InChI Key: ZXEPSVDICKINTE-UHFFFAOYSA-N[1]

-

SMILES: CCC(=O)CNC(=O)OC(C)(C)C[1]

The structure features a butyl chain with a ketone at the C2 position. The nitrogen atom of the corresponding amino-ketone is protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis.

Caption: 2D Structure of tert-butyl N-(2-oxobutyl)carbamate.

Physicochemical and Computed Properties

Understanding the physical and chemical properties of a compound is critical for its handling, reaction setup, and purification. The following table summarizes key properties for tert-butyl N-(2-oxobutyl)carbamate.

| Property | Value | Source |

| Molecular Weight | 187.24 g/mol | Calculated |

| Monoisotopic Mass | 187.12085 Da | [1] |

| XlogP (Predicted) | 1.2 | [1] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Predicted CCS ([M+H]⁺, Ų) | 143.2 | [1] |

| Predicted CCS ([M+Na]⁺, Ų) | 149.1 | [1] |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl N-(2-oxobutyl)carbamate is a classic example of amine protection, a cornerstone of modern organic synthesis. The tert-butoxycarbonyl (Boc) group is employed to temporarily mask the nucleophilicity of the primary amine of 1-aminobutan-2-one, allowing for selective reactions at other sites or preventing undesired side reactions.

The Boc Protection Mechanism

The Boc group is one of the most common amine protecting groups in non-peptide chemistry.[2] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[3]

The mechanism proceeds via a direct nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[4][5] This forms a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate anion. This unstable anion is subsequently protonated by the now-protonated amine starting material (or another proton source) and rapidly decomposes to carbon dioxide and tert-butanol, driving the reaction to completion.[5]

Caption: General mechanism of Boc protection of a primary amine.

Experimental Protocol: Synthesis of tert-Butyl N-(2-oxobutyl)carbamate

This protocol is designed as a self-validating system, providing clear steps for synthesis, purification, and confirmation of the product's identity.

Starting Materials:

-

1-Aminobutan-2-one hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 1-aminobutan-2-one hydrochloride (5.0 g, 1.0 eq). Dissolve it in 50 mL of deionized water and add 50 mL of dichloromethane (DCM) to create a biphasic system.

-

Basification: Cool the stirring mixture to 0 °C using an ice bath. Slowly add sodium bicarbonate (1.2 eq) in portions. The purpose of the base is to neutralize the hydrochloride salt, liberating the free amine in situ for the subsequent reaction. Continue stirring until all gas evolution ceases.

-

Boc Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (1.05 eq) in 20 mL of DCM. Add this solution dropwise to the cold, stirring reaction mixture over 20 minutes using an addition funnel.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer (bottom DCM layer).

-

Workup - Extraction: Extract the aqueous layer twice more with 25 mL portions of DCM. The repeated extraction ensures maximum recovery of the product from the aqueous phase.

-

Workup - Washing: Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of DCM.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure tert-butyl N-(2-oxobutyl)carbamate.

Caption: Workflow for the synthesis and purification of the title compound.

Applications in Research and Drug Development

tert-Butyl N-(2-oxobutyl)carbamate is not typically an active pharmaceutical ingredient (API) itself, but rather a highly valuable synthetic intermediate. Its utility stems from its bifunctional nature:

-

Protected Amine: The Boc-protected amine is stable to a wide range of nucleophilic and basic conditions.[3] This allows chemists to perform modifications on other parts of a molecule without interference from the amine. The Boc group can then be easily removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in an organic solvent) to reveal the primary amine for subsequent coupling reactions.[2][6]

-

Ketone Handle: The ketone carbonyl group is a versatile functional "handle." It can undergo a variety of transformations, most notably reductive amination. This reaction allows for the introduction of a second, diverse substituent, making the compound a key building block for creating libraries of new chemical entities for drug screening. Other reactions include reduction to a secondary alcohol or conversion to an oxime.

This dual functionality makes it an ideal precursor for synthesizing complex nitrogen-containing heterocycles and substituted diamine backbones that are prevalent in modern pharmaceuticals.

Analytical Characterization (Self-Validation)

Confirmation of the product's identity and purity is achieved through standard analytical techniques. The expected data serve as a benchmark for a successful synthesis.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~5.0 (br s, 1H, NH ), ~4.0 (d, 2H, CH₂ -NH), ~2.4 (q, 2H, C(=O)-CH₂ -CH₃), ~1.4 (s, 9H, C(CH₃ )₃), ~1.0 (t, 3H, CH₂-CH₃ ). (Note: Chemical shifts are approximate and solvent-dependent). |

| ¹³C NMR | δ (ppm): ~210 (ketone C =O), ~156 (carbamate C =O), ~80 (quaternary C (CH₃)₃), ~48 (C H₂-NH), ~36 (C(=O)-C H₂), ~28 (C(C H₃)₃), ~7 (C H₃-CH₂). (Note: Chemical shifts are approximate). |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~2980 (C-H stretch), ~1715 (ketone C=O stretch), ~1690 (carbamate C=O stretch). |

| Mass Spec | [M+H]⁺: 188.12813, [M+Na]⁺: 210.11007.[1] Common fragments would include loss of tert-butyl cation (m/z 57) or isobutylene, leading to a fragment around m/z 132. |

Safety and Handling

While specific hazard data for tert-butyl N-(2-oxobutyl)carbamate is not extensively published, related N-Boc protected compounds and aminoketones warrant careful handling. Based on analogues like tert-butyl N-(2-oxoethyl)carbamate, the compound may cause skin and eye irritation and may cause respiratory irritation.[7]

General Precautions:

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Consult the specific Safety Data Sheet (SDS) from the supplier before use.

References

-

PubChem. tert-Butyl N-(thiophen-2-yl)carbamate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. Available from: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Available from: [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

-

PubMed. tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Tert-Butyloxycarbonyl protecting group. Available from: [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

-

PubChemLite. Tert-butyl (2-oxobutyl)carbamate (C9H17NO3). Available from: [Link]

-

PubChem. tert-butyl N-(2-oxoethyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

Pharmaffiliates. Benzyl (2-((tert-butoxycarbonyl)amino)ethyl)(3-oxobutyl)carbamate. CAS No: 1030377-23-1. Available from: [Link]

-

precisionFDA. tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]

-

PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Available from: [Link]

Sources

- 1. PubChemLite - Tert-butyl (2-oxobutyl)carbamate (C9H17NO3) [pubchemlite.lcsb.uni.lu]

- 2. jk-sci.com [jk-sci.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. tert-butyl N-(2-oxoethyl)carbamate | C7H13NO3 | CID 4247255 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Tert-butyl (2-oxobutyl)carbamate

Topic: Physical and Chemical Properties of Tert-butyl (2-oxobutyl)carbamate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist

A Critical Intermediate for Peptidomimetics and Heterocyclic Synthesis

Executive Summary

Tert-butyl (2-oxobutyl)carbamate (CAS: 400045-86-5), also known as N-Boc-1-amino-2-butanone , represents a pivotal class of

This guide moves beyond basic catalog data to provide a field-validated roadmap for the synthesis, handling, and application of this unstable intermediate. The protocols detailed herein prioritize the Weinreb Amide route to minimize the over-alkylation side reactions common with acid chloride precursors.

Molecular Identity & Physiochemical Profile[2][3]

The physiochemical behavior of Tert-butyl (2-oxobutyl)carbamate is dominated by the lipophilic tert-butoxycarbonyl (Boc) protecting group and the electrophilic ketone moiety.

Table 1: Physiochemical Constants

| Property | Value | Technical Note |

| CAS Number | 400045-86-5 | Primary identifier for regulatory filing.[1] |

| IUPAC Name | tert-butyl (2-oxobutyl)carbamate | Often listed as N-Boc-1-amino-2-butanone in synthetic literature. |

| Formula | ||

| Molecular Weight | 187.24 g/mol | |

| Appearance | Low-melting solid or viscous oil | Highly dependent on purity; tends to oil out if residual solvent is present. |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF | Sparingly soluble in hexanes; insoluble in water. |

| Storage | 2–8°C (Inert Atmosphere) | CRITICAL: Ketone alpha-protons are susceptible to slow enolization/oxidation. Store under Argon. |

| Stability | Moisture Sensitive | Hydrolysis of the carbamate is slow, but the ketone is prone to hydration in aqueous acid. |

Synthetic Routes & Causality

The "Golden Path": Synthesis via Weinreb Amide

While

The Senior Scientist’s Choice: The Weinreb Amide protocol is the only self-validating method for high-yield production. The stable 5-membered chelate formed by the Weinreb intermediate prevents the addition of a second equivalent of Grignard reagent.

Validated Protocol

-

Precursor Synthesis: Coupling of N-Boc-Glycine with N,O-Dimethylhydroxylamine using DCC or EDC/HOBt.

-

Grignard Addition: Reaction with Ethylmagnesium bromide (EtMgBr).

Figure 1: The Weinreb Amide pathway ensures mono-alkylation via a stable magnesium chelate intermediate.

Step-by-Step Methodology

-

Activation: Dissolve N-Boc-Glycine (1.0 eq) in anhydrous DCM. Add N,O-Dimethylhydroxylamine HCl (1.1 eq) and N-Methylmorpholine (2.2 eq). Cool to 0°C.[2]

-

Coupling: Add EDC·HCl (1.2 eq) portion-wise. Stir at RT for 12 hours.[3] Wash with 1N HCl and Sat. NaHCO

to isolate the Weinreb amide. -

Grignard Addition: Dissolve the isolated amide in anhydrous THF under Argon. Cool to -10°C.

-

Nucleophilic Attack: Add EtMgBr (3.0 M in Et

O, 2.5 eq) dropwise over 30 mins. Note: Excess Grignard is required to deprotonate the carbamate NH first. -

Quench: Pour into cold 1M KHSO

. Extract with EtOAc.[2][3] -

Purification: Silica gel chromatography (Hex/EtOAc 4:1).

Chemical Reactivity & Spectroscopic Data[3][6][7]

Reactivity Profile

The utility of Tert-butyl (2-oxobutyl)carbamate lies in its bifunctionality. The ketone is accessible for nucleophilic attack, while the Boc group protects the amine from self-condensation.

Figure 2: Divergent synthetic utility. Note that acidic deprotection yields the ammonium salt; the free base is prone to dimerization.

Spectroscopic Validation ( H NMR)

To validate the synthesis, look for the characteristic ethyl splitting pattern and the downfield shift of the methylene protons alpha to the ketone.

-

Solvent:

(7.26 ppm ref) - 5.25 (br s, 1H): Carbamate NH .

-

4.05 (d,

-

2.45 (q,

- 1.45 (s, 9H): Boc tert-butyl group.

-

1.08 (t,

Applications in Drug Discovery

Protease Inhibitor "Warheads"

The 2-oxobutyl moiety mimics the peptide bond transition state. When incorporated into a peptide backbone, the ketone can form a reversible hemiketal with the active site serine of proteases (e.g., Thrombin, Elastase), acting as a potent inhibitor.

Synthesis of Oxazoles (Robinson-Gabriel)

This compound is a direct precursor to 2,4-disubstituted oxazoles.

-

Protocol: Deprotect the Boc group (HCl/Dioxane)

Acylate the amine with an aryl acid chloride

Safety & Handling Protocols

Hazard Identification (GHS)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Stability[8]

-

Temperature: Store at 2°C to 8°C .

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

-

Shelf Life: 12 months if sealed properly. The compound degrades slowly to the dimer (dihydropyrazine derivative) if exposed to moisture and base.

References

-

PubChem Compound Summary. (2025). Tert-butyl (2-oxobutyl)carbamate (CID 400045-86-5).[1][4][5] National Center for Biotechnology Information. [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational methodology for Weinreb Amide synthesis cited in text). [Link][2]

-

RSC Advances. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides. (Validates the Grignard addition protocol). [Link]

Sources

- 1. 10030-67-8,d-Melezitosedihydrate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BOC-GLYCINE N,O-DIMETHYLHYDROXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. EnamineStore [enaminestore.com]

- 5. 400045-86-5(tert-butyl N-(2-oxobutyl)carbamate) | Kuujia.com [ko.kuujia.com]

An In-Depth Technical Guide to the Role of the Boc Protecting Group in Tert-butyl (2-oxobutyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups is a fundamental principle that enables the construction of complex molecular architectures.[1][2] Among the vast arsenal of available protecting groups, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, particularly for the management of highly reactive amine functionalities.[3] This guide focuses on a specific, yet highly illustrative example: Tert-butyl (2-oxobutyl)carbamate . This molecule, a stable α-amino ketone derivative, owes its synthetic utility almost entirely to the presence of the Boc protecting group.

Unprotected α-amino ketones are notoriously unstable, readily undergoing self-condensation and other side reactions that complicate their isolation and use.[4] The Boc group in Tert-butyl (2-oxobutyl)carbamate pacifies the nucleophilic and basic nature of the amine, thereby creating a stable, versatile, and synthetically valuable building block. This guide will provide an in-depth analysis of the Boc group's role in this context, detailing the causality behind its selection, the mechanisms of its application and removal, and its impact on the synthetic applications of the parent molecule in research and drug development.

The Chemical Imperative: Why Protection is Essential for α-Amino Ketones

To appreciate the role of the Boc group, one must first understand the inherent chemical challenges posed by the α-amino ketone scaffold. This bifunctional system contains both a nucleophilic amine and an electrophilic ketone in close proximity, a combination that leads to significant reactivity and instability.

-

Inherent Reactivity of Amines : Primary and secondary amines are excellent nucleophiles and moderately strong bases.[5] This reactivity, while useful for many transformations, becomes a liability when selective reactions are desired at other sites within the molecule.

-

Instability and Self-Condensation : The primary challenge with unprotected α-amino ketones is their propensity for rapid intermolecular self-condensation. The amine of one molecule can attack the carbonyl carbon of another, leading to the formation of dihydropyrazines and other oligomeric impurities. This process severely limits the shelf-life and synthetic utility of the unprotected compound.[4]

The strategic solution to this problem is the "masking" of the amine functionality with a protecting group. This group must be robust enough to withstand various reaction conditions yet be removable under specific, mild conditions that do not compromise the integrity of the rest of the molecule.[1]

The Boc Group: A Superior Choice for Amine Protection

The tert-butyloxycarbonyl (Boc) group is the most common acyl-type protecting group for amines for several compelling reasons that make it ideal for a molecule like Tert-butyl (2-oxobutyl)carbamate.[1]

-

Acid Lability : The Boc group is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7][8] This deprotection mechanism is highly efficient due to the formation of a stable tert-butyl carbocation.[5]

-

Base and Nucleophile Stability : Critically, the Boc group is stable to a wide range of basic and nucleophilic conditions.[9] This allows for selective manipulation of other functional groups, such as esters (saponification) or, in this case, the ketone.

-

Orthogonality : The stability profile of the Boc group makes it orthogonal to other common amine protecting groups. For instance, it is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and the catalytic hydrogenation conditions used to cleave the Cbz (benzyloxycarbonyl) group.[3][5] This orthogonality is a cornerstone of complex, multi-step syntheses, particularly in peptide chemistry and drug discovery.[3][10]

Mechanism of Action: A Tale of Two Reactions

The lifecycle of the Boc group in synthesis involves two key processes: its introduction (protection) and its removal (deprotection). Understanding these mechanisms is crucial for optimizing reaction conditions and ensuring high yields.

Boc Protection: Masking the Amine

The most common method for introducing a Boc group onto an amine involves the use of di-tert-butyl dicarbonate (Boc)₂O.[1][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[3][11]

-

This attack forms a transient tetrahedral intermediate.[3][12]

-

The intermediate collapses, expelling a tert-butyl carbonate as a leaving group.[11]

-

This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) gas and tert-butoxide. The tert-butoxide then acts as a base to deprotonate the newly formed carbamate, yielding the final product and tert-butanol.[11][12] The evolution of CO₂ gas helps to drive the reaction to completion.[11]

Caption: Mechanism of amine protection using (Boc)₂O.

Experimental Protocol: General Procedure for Boc Protection of an Amine

This protocol describes a standard, reliable method for the N-Boc protection of a primary amine, which is the foundational step in synthesizing molecules like Tert-butyl (2-oxobutyl)carbamate.

| Parameter | Description |

| Starting Material | Primary amine (e.g., 1-aminobutan-2-one hydrochloride) |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O), 1.1 equivalents |

| Base | Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), 2.0-2.5 equivalents (if starting from a hydrochloride salt) |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system like Dioxane/Water. |

| Temperature | 0 °C to room temperature. The initial addition of (Boc)₂O is often performed at 0 °C to control the exotherm. |

| Reaction Time | 2 to 24 hours, typically monitored by Thin Layer Chromatography (TLC). |

Step-by-Step Methodology:

-

Preparation : Dissolve the amine hydrochloride salt (1.0 eq) in a suitable solvent (e.g., DCM/water 1:1). Cool the mixture to 0 °C in an ice bath.

-

Basification : Slowly add the base (e.g., NaHCO₃, 2.5 eq) to neutralize the hydrochloride and free the amine. Stir for 15-20 minutes.

-

Boc Anhydride Addition : Add a solution of (Boc)₂O (1.1 eq) in the organic solvent (e.g., DCM) dropwise to the stirring mixture.

-

Reaction : Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the starting material by TLC.

-

Work-up : Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by column chromatography on silica gel if necessary.

Boc Deprotection: Unmasking the Amine

The removal of the Boc group is typically achieved under acidic conditions. The mechanism relies on the exceptional stability of the resulting tert-butyl cation.

-

The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA).[5]

-

This protonation makes the carbonyl carbon more electrophilic and weakens the adjacent C-O bond.

-

The carbamate bond cleaves, releasing a stable tert-butyl carbocation and an unstable carbamic acid intermediate.[5][12]

-

The carbamic acid rapidly decarboxylates (loses CO₂) to yield the free amine.[5][12] The tert-butyl cation can be scavenged by nucleophiles in the mixture or lose a proton to form isobutylene gas.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocol: General Procedure for Boc Deprotection

This protocol outlines a standard method for removing the Boc group to liberate the free amine, which can then be used in subsequent synthetic steps.

| Parameter | Description |

| Reagent | Trifluoroacetic Acid (TFA) : Commonly used as a 20-50% solution in Dichloromethane (DCM).[5][7][8] Very effective and fast. Hydrochloric Acid (HCl) : Typically a 4M solution in an organic solvent like 1,4-dioxane or methanol.[7] Often preferred for large-scale synthesis as it is cheaper and the resulting hydrochloride salt is often a crystalline solid. Alternative Reagents : For highly acid-sensitive substrates, reagents like trimethylsilyl iodide (TMSI) or zinc bromide can be used, though they may require longer reaction times.[8] |

| Solvent | Dichloromethane (DCM) is most common for TFA deprotections.[7][13] Ethers (like 1,4-dioxane) or alcohols (methanol) are used for HCl. |

| Scavenger | Optional but recommended for substrates with electron-rich moieties (e.g., indoles, phenols). Scavengers like triethylsilane (TES), anisole, or thioanisole trap the liberated tert-butyl cation, preventing it from causing unwanted alkylation side reactions.[7] |

| Temperature | 0 °C to room temperature. The reaction is typically fast and often complete within 30-60 minutes at room temperature.[8] |

Step-by-Step Methodology (using TFA/DCM):

-

Preparation : Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM. If using a scavenger, add it to the solution (1-5 eq).

-

Acid Addition : Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 eq, or as a 25% v/v solution) dropwise.

-

Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Isolation : Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene or DCM may be necessary to remove all traces of TFA.

-

Purification : The resulting amine salt (trifluoroacetate salt) is often used directly in the next step. If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution or by passing through a basic ion-exchange resin) before extraction.

Synthetic Utility Enabled by the Boc Group

The presence of the Boc group transforms Tert-butyl (2-oxobutyl)carbamate from an unstable chemical curiosity into a robust and versatile synthetic intermediate. It allows chemists to perform selective transformations on the ketone functionality without interference from the amine.

Caption: Synthetic pathways enabled by Boc protection.

This workflow demonstrates the core principle: the Boc group acts as a temporary "switch," turning off the amine's reactivity to allow for precise chemistry at the ketone. Once the desired transformation at the ketone is complete, the Boc group can be cleanly removed to reveal the amine, providing access to a diverse range of valuable β-amino alcohols, substituted amines, and other complex structures that are crucial in drug discovery.[14]

Conclusion

The role of the Boc protecting group in Tert-butyl (2-oxobutyl)carbamate is not merely passive; it is an enabling feature that defines the molecule's stability and synthetic potential. By effectively neutralizing the problematic reactivity of the primary amine, the Boc group provides chemists with a stable, handleable α-amino ketone synthon. A thorough understanding of the mechanisms for Boc protection and deprotection, along with an appreciation for its chemical orthogonality, is paramount for its successful application. This knowledge empowers researchers, scientists, and drug development professionals to leverage building blocks like Tert-butyl (2-oxobutyl)carbamate to efficiently construct the complex, nitrogen-containing molecules that are at the heart of modern medicine.[3][10]

References

- Nanjing Tengxiang Import & Export Co. Ltd. (2025).

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

Quora. (2022). What is the protection of BOC in organic synthesis processes?. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6507-6516. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)

-

Pharmaffiliates. Benzyl (2-((tert-butoxycarbonyl)amino)ethyl)(3-oxobutyl)carbamate. [Link]

-

The Journal of Organic Chemistry. Preparation and Reactivity of Versatile α-Amino Ketones. [Link]

- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

Organic Letters. Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. [Link]

-

Organic & Biomolecular Chemistry. Recent advances in the synthesis of α-amino ketones. [Link]

-

PubChem. tert-butyl N-(2-oxoethyl)carbamate. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

-

PubMed Central. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]

-

Wikipedia. Aminoaldehydes and aminoketones. [Link]

Sources

- 1. quora.com [quora.com]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Boc Protected Compounds [bzchemicals.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Regioselective Synthesis of Pyridine Derivatives using Tert-butyl (2-oxobutyl)carbamate

Abstract

This application note details the utility of Tert-butyl (2-oxobutyl)carbamate (CAS: 154636-58-5) as a stable, regiocontrol element in the synthesis of polysubstituted pyridine derivatives. Unlike unstable free

Introduction & Strategic Rationale

The synthesis of substituted pyridines often relies on the Hantzsch synthesis, which typically yields symmetrical products, or the Chichibabin reaction, which requires harsh conditions. For drug discovery, regioselectivity is paramount.

Tert-butyl (2-oxobutyl)carbamate serves as a masked equivalent of 1-amino-2-butanone. Its strategic value lies in its structure:

-

Masked Nucleophile: The Boc group prevents the dimerization (to pyrazines) common with free

-amino ketones. -

Regiocontrol: Upon deprotection, it provides a specific N-C-C fragment containing a pre-installed ethyl group. When reacted with an appropriate electrophile (e.g., alkynone or 1,3-diketone), the ethyl group is invariably positioned at the 3-position relative to the nitrogen in the final pyridine ring (or 6-position depending on numbering convention/partner).

Mechanistic Pathway

The transformation follows a Deprotection-Condensation-Cyclodehydration sequence. The protocol below utilizes a "telescoped" approach where the unstable ammonium salt is generated in situ and immediately trapped by an alkynone (propargyl ketone).

Figure 1: Strategic workflow for the conversion of Tert-butyl (2-oxobutyl)carbamate to pyridine derivatives.

Experimental Protocol

Method: Modified Bohlmann-Rahtz Synthesis

This protocol describes the synthesis of 2-Phenyl-3-ethyl-6-methylpyridine as a validation model.

Reagents & Materials

| Component | Equiv. | Role |

| Tert-butyl (2-oxobutyl)carbamate | 1.0 | N-C-C Fragment Source |

| 4-Phenylbut-3-yn-2-one | 1.1 | C-C-C Electrophile (Alkynone) |

| HCl (4M in Dioxane) | 5.0 | Deprotection Agent |

| Ethanol (Absolute) | Solvent | Reaction Medium |

| Triethylamine ( | 1.2 | Neutralizing Base |

| Sodium Sulfate ( | N/A | Drying Agent |

Step-by-Step Procedure

Phase 1: In-Situ Deprotection (Activation)

-

Charge: In a dry round-bottom flask, dissolve Tert-butyl (2-oxobutyl)carbamate (1.0 mmol, 187 mg) in anhydrous DCM (2 mL).

-

Acidify: Add 4M HCl in Dioxane (1.25 mL, 5.0 mmol) dropwise at 0°C.

-

Monitor: Stir at room temperature for 1–2 hours.

-

Self-Validation Check: Monitor by TLC (Visualize with Ninhydrin). The disappearance of the high-Rf Boc-protected spot and appearance of a baseline spot indicates conversion to the ammonium salt.

-

-

Isolate (Optional but Recommended): Evaporate volatiles under reduced pressure to obtain the hygroscopic ammonium chloride salt. Note: Do not store this salt; proceed immediately.

Phase 2: Condensation & Cyclization 5. Solubilize: Redissolve the crude ammonium salt in Ethanol (5 mL). 6. Neutralize: Add Triethylamine (1.2 mmol) to release the free amine. The solution may become slightly cloudy. 7. Addition: Immediately add 4-Phenylbut-3-yn-2-one (1.1 mmol, 158 mg). 8. Reaction: Heat the mixture to reflux (80°C) for 6–12 hours.

- Mechanistic Note: The free amine performs a Michael addition on the alkyne to form an enaminone intermediate, which then undergoes intramolecular condensation.

- Work-up: Cool to room temperature. Concentrate the solvent in vacuo.

- Extraction: Dilute with EtOAc (20 mL) and wash with saturated

- Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Results & Data Interpretation

Expected Analytical Data

For the model compound 2-Phenyl-3-ethyl-6-methylpyridine :

| Analytical Method | Expected Signal / Characteristic | Interpretation |

| 1H NMR | Ethyl Group: Confirms incorporation of the 2-oxobutyl fragment. | |

| 1H NMR | Methyl Group: Derived from the alkynone partner.[1] | |

| 1H NMR | Aromatic Region: Confirms pyridine formation. | |

| LC-MS | Verifies molecular weight. |

Troubleshooting (Self-Validating Systems)

-

Issue: Low Yield / Incomplete Cyclization.

-

Diagnosis: Intermediate enaminone observed (yellow/orange spot on TLC that stains with Dragendorff).

-

Solution: The cyclization step (dehydration) requires heat.[2][3] If reflux in EtOH is insufficient, switch to Acetic Acid at 60°C for the second step. Acid catalysis promotes the elimination of water.

-

-

Issue: Pyrazine Formation.

-

Diagnosis: Symmetrical byproduct detected by MS.

-

Cause: The free amino ketone dimerized before reacting with the alkynone.

-

Solution: Ensure the alkynone is present in the flask before adding the base (Et3N) to the ammonium salt solution. This ensures the amine is trapped immediately upon generation.

-

Mechanistic Visualization

The following diagram illustrates the critical "Michael Addition-Cyclodehydration" pathway.

Figure 2: Mechanistic detail of the Bohlmann-Rahtz annulation.

References

-

Bagley, M. C., et al. "A new one-step synthesis of pyridines using the Bohlmann-Rahtz reaction." Synlett, 2001.[4]

-

Bohlmann, F., & Rahtz, D. "Über eine neue Pyridinsynthese." Chemische Berichte, 1957. (Foundational Method).[5]

-

Organic Chemistry Portal. "Bohlmann-Rahtz Pyridine Synthesis." (General Overview & Modern Modifications).

-

Enamine. "Tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate and related reagents."[6] (Reagent Data).

Sources

Application Notes & Protocols: Tert-butyl (2-oxobutyl)carbamate in Medicinal Chemistry

Abstract

Tert-butyl (2-oxobutyl)carbamate, also known as 1-(tert-butoxycarbonylamino)butan-2-one, is a bifunctional synthetic building block of significant interest to the medicinal chemistry community. Its structure uniquely combines a reactive α-aminoketone moiety with an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This arrangement provides a versatile platform for constructing complex molecular architectures, particularly heterocyclic scaffolds and peptidomimetics that are prevalent in modern pharmaceuticals. This guide provides an in-depth exploration of its synthesis, reactivity, and core applications, supplemented with detailed, field-tested protocols for its practical use in a research and development setting.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of drug discovery, efficiency and molecular diversity are paramount. Tert-butyl (2-oxobutyl)carbamate emerges as a valuable synthon precisely because it addresses these needs. Its two key features are:

-

The α-Aminoketone Core: This structural motif is a well-established pharmacophore found in a multitude of biologically active compounds.[1][2] The ketone provides a reactive handle for nucleophilic additions and condensations, while the adjacent amine introduces a critical hydrogen-bonding site and a point for further derivatization.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[3][4] Its stability to a broad range of nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions, allows for orthogonal chemical strategies in multi-step syntheses.[5]

This duality makes Tert-butyl (2-oxobutyl)carbamate an ideal starting material for building molecular complexity in a controlled and predictable manner.

Synthesis and Chemical Properties

While not as commonly documented as some of its analogs, the synthesis of Tert-butyl (2-oxobutyl)carbamate can be inferred from standard organic transformations. A prevalent strategy involves the Boc-protection of 1-aminobutan-2-one. The protection of amines with di-tert-butyl dicarbonate (Boc₂O) is a robust and high-yielding reaction, typically performed under mild basic conditions.[3][6]

Key Chemical Properties:

| Property | Value/Description |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid |

| Key Reactivity | The ketone is susceptible to nucleophilic attack. The N-H proton is weakly acidic. The Boc group is cleaved by strong acids (e.g., TFA, HCl). |

| Solubility | Soluble in most common organic solvents (e.g., DCM, EtOAc, THF, MeOH). |

Core Applications in Medicinal Chemistry

The utility of Tert-butyl (2-oxobutyl)carbamate is best illustrated through its application in the synthesis of key pharmaceutical scaffolds.

Synthesis of Heterocyclic Compounds

Heterocycles are the cornerstone of medicinal chemistry. This building block is an excellent precursor for various nitrogen- and sulfur-containing ring systems.

A. Pyridines and Dihydropyridines (Hantzsch Synthesis): The Hantzsch pyridine synthesis is a classic multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source to form dihydropyridines.[7] Tert-butyl (2-oxobutyl)carbamate can function as one of the β-dicarbonyl equivalents, leading to highly functionalized pyridine cores which are central to drugs like Amlodipine and Nifedipine.[7][8]

B. Thiophenes (Gewald Reaction): The Gewald three-component reaction is a powerful one-pot method for synthesizing polysubstituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[9][10][11] Thiophene rings are present in numerous blockbuster drugs. Using Tert-butyl (2-oxobutyl)carbamate as the ketone component allows for the direct incorporation of a protected aminoethyl side chain, a common feature in bioactive molecules.

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Precursor for Chiral Amino Alcohols

The prochiral ketone in Tert-butyl (2-oxobutyl)carbamate can be stereoselectively reduced to furnish chiral β-amino alcohols. These are invaluable building blocks for synthesizing enantiomerically pure drugs, including antivirals, antibiotics, and central nervous system agents. Asymmetric reduction can be achieved using well-established methods like Corey-Bakshi-Shibata (CBS) reduction or by using chiral reducing agents.

Intermediate in Complex Syntheses

The compound serves as a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). For instance, related N-Boc protected amino ketones are used in the synthesis of kinase inhibitors and other targeted therapies.[12] The ability to unmask the amine at a late stage allows for the introduction of diverse functionalities, which is crucial for building structure-activity relationships (SAR) during lead optimization.

Caption: General synthetic workflow utilizing the target compound.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for monitoring and characterization. Researchers should always perform a thorough risk assessment before conducting any new procedure.

Protocol 1: Gewald Three-Component Synthesis of a 2-Aminothiophene

This protocol details the synthesis of tert-butyl (2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-5-yl)carbamate, a representative example of the Gewald reaction.

Reaction Scheme: Tert-butyl (2-oxobutyl)carbamate + Malononitrile + Sulfur → Substituted 2-Aminothiophene

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

| Tert-butyl (2-oxobutyl)carbamate | 187.24 | 1.87 g | 10.0 |

| Malononitrile | 66.06 | 0.66 g | 10.0 |

| Sulfur (elemental) | 32.06 | 0.32 g | 10.0 |

| Morpholine | 87.12 | 0.96 mL | 11.0 |

| Ethanol | - | 25 mL | - |

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (25 mL).

-

Addition of Reagents: Add Tert-butyl (2-oxobutyl)carbamate (1.87 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and elemental sulfur (0.32 g, 10.0 mmol) to the flask.

-

Catalyst Addition: Add morpholine (0.96 mL, 11.0 mmol) to the suspension. Causality Note: Morpholine acts as a base to catalyze the initial Knoevenagel condensation between the ketone and malononitrile, a key step in the Gewald mechanism.[13]

-

Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction mixture will typically turn dark.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting ketone (visualized with a potassium permanganate stain) indicates reaction completion. This typically takes 2-4 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).

-

Purification: The crude product can be purified by recrystallization from hot ethanol or by flash column chromatography on silica gel if necessary.

-

Characterization: Dry the purified solid under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected yield: 60-80%.

Protocol 2: Boc-Protection of 1-Aminobutan-2-one Hydrochloride

This protocol describes a standard procedure for synthesizing the title compound from its commercially available amine salt.

Reaction Scheme: 1-Aminobutan-2-one·HCl + (Boc)₂O → Tert-butyl (2-oxobutyl)carbamate

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

| 1-Aminobutan-2-one·HCl | 123.57 | 1.24 g | 10.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.30 g | 10.5 |

| Triethylamine (TEA) | 101.19 | 3.0 mL | 21.5 |

| Dichloromethane (DCM) | - | 50 mL | - |

Procedure:

-

Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add 1-aminobutan-2-one hydrochloride (1.24 g, 10.0 mmol) and dichloromethane (50 mL).

-

Basification: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (3.0 mL, 21.5 mmol) dropwise. Stir for 15 minutes. Causality Note: Two equivalents of base are used. The first neutralizes the HCl salt, and the second acts as the base for the protection reaction itself, scavenging the proton released during carbamate formation.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (2.30 g, 10.5 mmol) portion-wise to the reaction mixture at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate), staining with ninhydrin. The disappearance of the free amine (which stains purple/blue) indicates complete protection.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil.

-

Purification: The product is often of sufficient purity for subsequent steps. If required, it can be purified by flash column chromatography on silica gel. Expected yield: 85-95%.

-

Characterization: Confirm the structure via NMR spectroscopy.

Conclusion

Tert-butyl (2-oxobutyl)carbamate stands out as a highly effective and versatile building block in medicinal chemistry. Its dual functionality allows for the streamlined synthesis of diverse and complex molecular scaffolds, particularly nitrogen- and sulfur-containing heterocycles. The protocols provided herein offer a reliable foundation for researchers to incorporate this valuable synthon into their drug discovery programs, accelerating the path toward novel therapeutic agents.

References

-

Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)carbamate (US7432391B2).

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

-

ResearchGate. Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. Available at: [Link]

-

ACS Publications. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Available at: [Link]

-

LookChem. N-BOC-4-AMINO-2-BUTANONE (Cas 54614-95-8). Available at: [Link]

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of α-amino ketones. Available at: [Link]

-

Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

- Google Patents. Prodrug compounds (US20220213099A1).

-

ResearchGate. The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles. Available at: [Link]

-

Russian Chemical Reviews. Synthesis of α-amino carbonyl compounds: a brief review. Available at: [Link]

-

National Center for Biotechnology Information. The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles. Available at: [Link]

-

National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

-

National Center for Biotechnology Information. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Available at: [Link]

-

ETH Research Collection. Synthesis of Saturated N- Heterocycles. Available at: [Link]

-

Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. Available at: [Link]

-

YouTube. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. Available at: [Link]

-

Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Available at: [Link]

-

Asian Publication Corporation. Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Available at: [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

-

ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. Available at: [Link]

-

MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Available at: [Link]

-

National Center for Biotechnology Information. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Available at: [Link]

Sources

- 1. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. asianpubs.org [asianpubs.org]

- 9. d-nb.info [d-nb.info]

- 10. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Side reactions of Tert-butyl (2-oxobutyl)carbamate with strong acids

Technical Support Center: -Aminoketone Deprotection

Topic: Side reactions of Tert-butyl (2-oxobutyl)carbamate with strong acids Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Analysis

The Core Issue:

The deprotection of Tert-butyl (2-oxobutyl)carbamate (N-Boc-1-amino-2-butanone) yields 1-aminobutan-2-one , an

Upon exposure to basic conditions or prolonged residence in solution (even acidic),

Diagnosis at a Glance:

-

Symptom: Reaction mixture turns yellow/brown; "aromatic" signals appear in NMR (~8.5 ppm).

-

Root Cause: Dimerization of the free amine.

-

Immediate Action: Maintain strictly acidic pH; isolate as the hydrochloride salt immediately; avoid aqueous workups that require neutralization.

Mechanistic Pathway Analysis

The following diagram illustrates the intended pathway versus the fatal side-reaction pathway.

Figure 1: Mechanistic pathway showing the divergence from the stable ammonium salt to the unwanted pyrazine side product via self-condensation.[1]

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Product Dimerization (Pyrazine Formation)

Symptoms:

-

LCMS shows a mass of

corresponding to the dimer (Mass ~136-138 Da range depending on oxidation state). -

Crude NMR shows aromatic protons near 8.3–8.5 ppm.

-

Product is a yellow/brown oil instead of a white solid.

| Variable | Diagnosis | Corrective Action |

| Workup pH | Did you neutralize the acid (e.g., NaHCO₃ wash)? | CRITICAL: Do not neutralize. Isolate the product by precipitation or evaporation as the HCl or TFA salt. |

| Solvent | Did you use TFA/DCM and rotovap down? | Switch to HCl in Dioxane . The product precipitates as a salt, physically preventing molecules from interacting to dimerize. |

| Concentration | High concentration during deprotection? | Dilute the reaction. Dimerization is second-order kinetics; lower concentration slows it down significantly. |

Issue 2: Tert-Butyl Cation Trapping (Alkylation)

Symptoms:

-

LCMS shows

Da adducts. -

Complex mixture of alkylated byproducts.

-

Note: Less common in simple aliphatic ketones but critical if the molecule contains electron-rich heteroatoms.

Technical Insight:

The cleavage of the Boc group generates a tert-butyl cation (

Solution: Add a scavenger cocktail. Standard: TFA : TIS : H₂O (95 : 2.5 : 2.5) .[2]

-

TIS (Triisopropylsilane): Irreversibly traps carbocations.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Precipitation Method)

Recommended for preventing dimerization.

-

Preparation: Dissolve 1.0 equiv of Tert-butyl (2-oxobutyl)carbamate in dry 1,4-dioxane (0.2 M concentration).

-

Acidification: Add 10 equiv of 4M HCl in Dioxane dropwise at 0°C.

-

Reaction: Warm to room temperature and stir for 1–2 hours.

-

Observation: A white precipitate (the ammonium chloride salt) should form.

-

-

Isolation:

-

Filter the solid under an inert atmosphere (N₂).

-

Wash with cold Et₂O (diethyl ether) to remove isobutylene byproducts and excess acid.

-

Dry under vacuum.

-

-

Storage: Store at -20°C immediately. Do not free-base.

Protocol B: The Scavenger Method (TFA)

Use only if solubility in dioxane is poor.

-

Cocktail Prep: Prepare a solution of TFA/H₂O/Triisopropylsilane (95:2.5:2.5 v/v).

-

Reaction: Add the substrate (0.1 M) to the cocktail at 0°C.

-

Monitoring: Monitor by TLC (stain with Ninhydrin; free amine turns red/purple) or LCMS.

-

Workup (Critical):

-

Do NOT use aqueous extraction.

-

Precipitate the product by adding the reaction mixture dropwise into a 10-fold excess of cold Diethyl Ether (Et₂O) or MTBE .

-

Centrifuge or filter to collect the TFA salt.

-

Decision Tree for Reagent Selection

Figure 2: Decision matrix for selecting the optimal deprotection conditions based on solubility and stability requirements.

Frequently Asked Questions (FAQs)

Q: Can I store the deprotected amine in solution? A: No. Even as a salt, equilibrium amounts of the free base can exist in solution depending on the solvent's basicity. Always store as a dry solid at -20°C.

Q: Why did my product turn red/brown upon adding NaHCO₃?

A: You triggered the "Gutknecht" reaction. The base liberated the amine, which immediately attacked the ketone of a neighboring molecule. The color comes from the conjugated

Q: Is the tert-butyl cation a major risk for this specific molecule?

A: It is a secondary risk. While

References

- Gutknecht, H. (1879). Ueber Nitrosoäthylmethylketon. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.

-

Lundt, B. F., et al. (1978). Removal of tert-butyl and tert-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc deprotection conditions and stability).

-

Han, G., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18, 152-164. Link

-

BenchChem Technical Support. (2025). Boc-guanidine deprotection side reactions and how to avoid them. Link

Preventing decomposition of Tert-butyl (2-oxobutyl)carbamate during storage

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Storage

Welcome to the Technical Support Center for Tert-butyl (2-oxobutyl)carbamate. This guide is designed to provide in-depth technical assistance to ensure the stability and integrity of this valuable compound throughout your research and development workflows. As Senior Application Scientists, we have synthesized the following information to address common challenges and questions regarding the storage and handling of this N-Boc protected ketoamine.

Understanding the Stability of Tert-butyl (2-oxobutyl)carbamate

Tert-butyl (2-oxobutyl)carbamate is a molecule that combines the features of a Boc-protected amine and a ketone. This unique structure presents specific stability considerations that are crucial for maintaining its purity during storage. The tert-butoxycarbonyl (Boc) protecting group is known for its sensitivity to acidic conditions and elevated temperatures.[1][2] The presence of the ketone functional group at the beta-position relative to the carbamate nitrogen introduces the potential for additional degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Tert-butyl (2-oxobutyl)carbamate?

A1: Based on supplier recommendations and the general chemical properties of Boc-protected amines, Tert-butyl (2-oxobutyl)carbamate should be stored at 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[1] This minimizes exposure to moisture and acidic impurities in the air, which can catalyze decomposition.

Q2: I've observed a decrease in the purity of my stored Tert-butyl (2-oxobutyl)carbamate. What are the likely decomposition products?

A2: The primary decomposition pathway for Boc-protected amines under acidic or thermal stress is the cleavage of the Boc group.[2] This would result in the formation of 1-aminobutan-2-one , along with gaseous byproducts isobutene and carbon dioxide . The presence of the free amine, 1-aminobutan-2-one, is a key indicator of degradation.

Q3: Can the ketone group in Tert-butyl (2-oxobutyl)carbamate cause specific stability issues?

A3: Yes, the presence of a beta-keto group can lead to increased instability. While specific studies on Tert-butyl (2-oxobutyl)carbamate are limited, beta-keto acids are known to be prone to decarboxylation.[2][3] By analogy, the carbamate group in a beta-ketoamine might be more labile. Additionally, there is a theoretical potential for intramolecular reactions, such as cyclization, although this is less commonly reported for simple acyclic ketoamines under typical storage conditions.

Q4: My sample has developed a yellowish tint upon storage. Does this indicate decomposition?

A4: A change in color, such as the development of a yellow tint, can be an indicator of chemical degradation. While a slight coloration does not definitively quantify the extent of decomposition, it warrants further investigation of the material's purity using the analytical methods described in the troubleshooting section.

Q5: Is it safe to store Tert-butyl (2-oxobutyl)carbamate in a standard laboratory freezer (-20°C)?

A5: While storage at 2-8°C is the recommended condition, freezing at -20°C is generally acceptable and may further slow down decomposition rates. However, it is crucial to ensure the container is properly sealed to prevent the ingress of moisture, which can condense upon temperature cycling. For long-term storage, maintaining a consistent cold temperature is key.

Troubleshooting Guide: Investigating Sample Degradation

If you suspect that your sample of Tert-butyl (2-oxobutyl)carbamate has degraded, follow this logical troubleshooting workflow to diagnose the issue and implement corrective actions.

Caption: Troubleshooting workflow for suspected decomposition of Tert-butyl (2-oxobutyl)carbamate.

Recommended Storage Conditions Summary

For optimal stability, adhere to the following storage parameters:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Minimizes thermal decomposition.[1] |